

# Lisinopril dihydrate vs anhydrous lisinopril differences

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## Compound Focus: Lisinopril dihydrate

CAS No.: 83915-83-7

Cat. No.: S533293

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## Chemical and Pharmaceutical Profile of Lisinopril

The table below summarizes the core technical data for lisinopril, which is consistent across its forms.

Property	Description
<b>Systematic IUPAC Name</b>	(2S)-1-[(2S)-6-amino-2-[[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid [1] [2]
<b>Molecular Formula</b>	C <sub>21</sub> H <sub>31</sub> N <sub>3</sub> O <sub>5</sub> [3] [1] [2]
<b>Molecular Weight</b>	405.49 g/mol [3] [2]
<b>Drug Class</b>	Angiotensin-converting enzyme (ACE) inhibitor [3] [1]
<b>Solubility</b>	Soluble in water (~13 mg/mL at room temperature); less soluble in methanol; virtually insoluble in ethanol [1].
<b>Pharmacokinetics</b>	Not a prodrug; not metabolized by the liver; eliminated unchanged primarily in urine [3] [1].

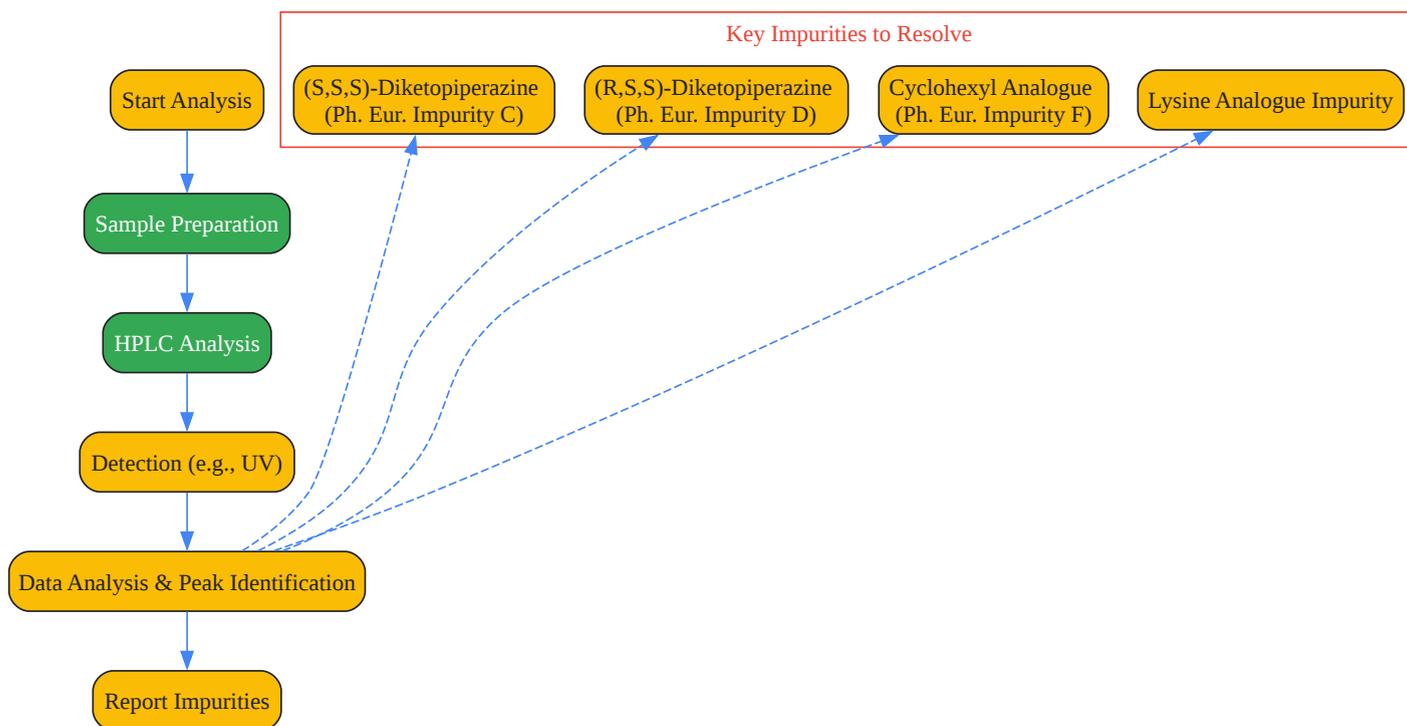
## Mention of Anhydrous and Dihydrate Forms

The search results explicitly confirm the existence of both the anhydrous and dihydrate forms of lisinopril, though detailed comparative data is absent.

- **Anhydrous Lisinopril:** Referenced as a distinct chemical entity and form of the active ingredient [3].
- **Lisinopril Dihydrate:** Listed as an ingredient in product formulations and described as the form used in a specific 10 mg tablet, where the strength is defined in terms of its equivalence to anhydrous lisinopril [3] [4].

## Analytical and Impurity Profiling

Controlling impurities and degradation products is a critical aspect of pharmaceutical development. The following workflow outlines a general stability-indicating method for lisinopril, which would be essential for characterizing both the anhydrous and dihydrate forms.



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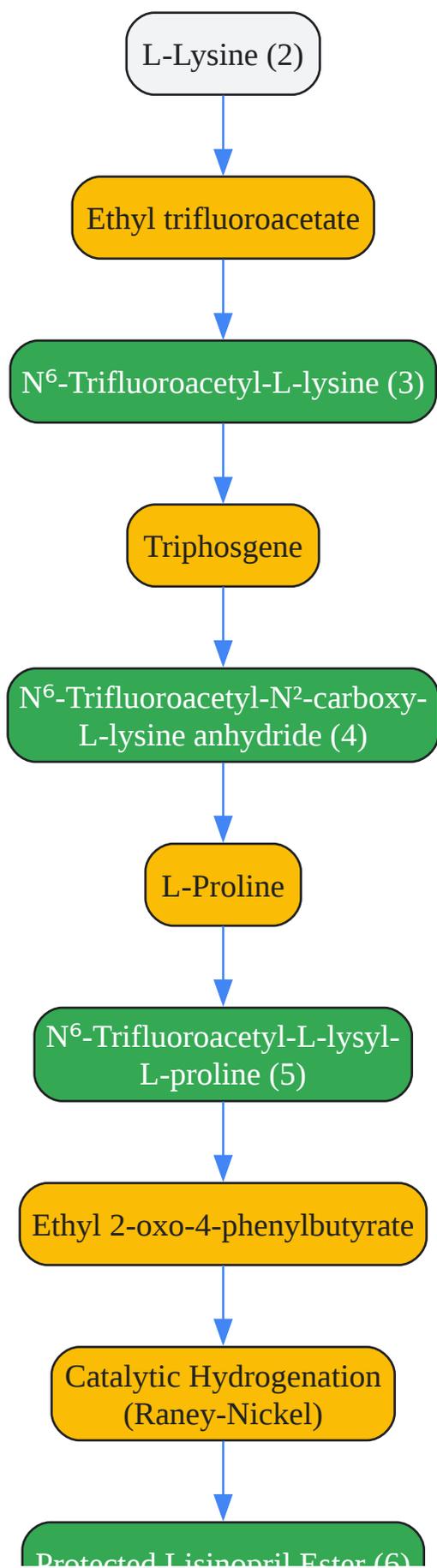
### *HPLC Workflow for Lisinopril Impurity Profiling*

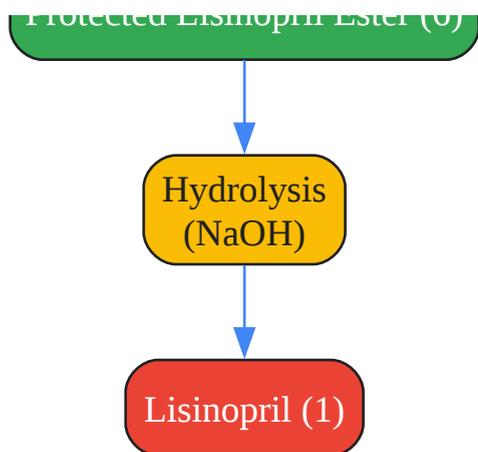
The synthesis and scale-up of lisinopril can lead to the formation of specific impurities [5]:

- **Lysine Analogue Impurity:** Forms due to unreacted protected lysine during synthesis [5].
- **Diketopiperazine (DKP) Impurities:** Formed via intramolecular cyclization and dehydration of lisinopril, potentially under high-temperature conditions. These are listed as Impurity C and D in the European Pharmacopoeia [5] [6].
- **Cyclohexyl Analogue (Impurity F):** Results from over-hydrogenation of the phenyl ring during synthesis [5].

## Synthesis and Manufacturing Considerations

The synthesis of lisinopril involves multiple steps where the choice of reagents and conditions can influence the final product's quality and solid form.





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### *Simplified Lisinopril Synthesis Pathway*

Patents describe alternative synthetic routes. One method involves activating a lysine derivative with carbonyldiimidazole, coupling it with a proline derivative, and then reacting it with ethyl 2-chloro-4-oxo-4-phenylbutanoate, followed by catalytic hydrogenation and hydrolysis [7].

## How to Proceed with a Comparative Analysis

To conduct a full comparative analysis of **lisinopril dihydrate** versus anhydrous lisinopril, I suggest investigating these specific areas:

- **Solid-State Characterization:** Use techniques like X-ray Powder Diffraction (XRPD) to obtain unique fingerprints for each form.
- **Thermal Analysis:** Perform Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to study dehydration events and melting points.
- **Stability Studies:** Conduct accelerated stability studies under various temperature and humidity conditions to compare the physical and chemical stability of the two forms.

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## References

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